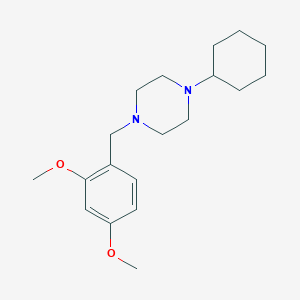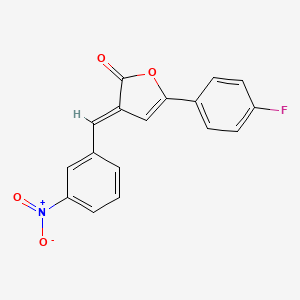
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine, also known as CBDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBDP belongs to the class of piperazine compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has several advantages as a research tool. It has a high affinity for serotonin and dopamine receptors, which makes it a potent modulator of these systems. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of Parkinson's and Alzheimer's. Another area of research is the exploration of this compound's potential as an antipsychotic and anxiolytic drug. This compound has been shown to have these effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Overall, this compound has significant potential as a research tool and a therapeutic agent, and further studies are needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully explore the potential of this compound as a research tool and a therapeutic agent.
合成法
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine can be synthesized using various methods. One of the most commonly used methods is the reaction of cyclohexylamine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a white solid, which can be purified using recrystallization techniques.
科学的研究の応用
1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
1-cyclohexyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDIOCYHPCMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)


![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)

![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)